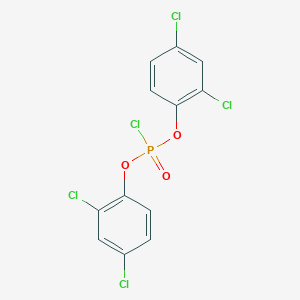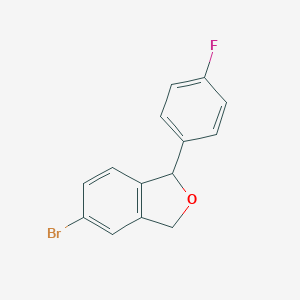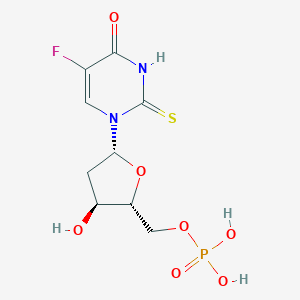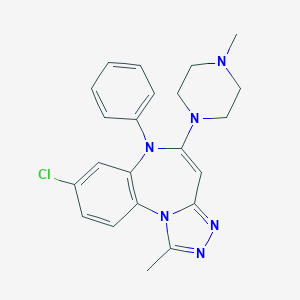
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the benzodiazepine family and has been shown to possess anxiolytic, sedative, and hypnotic properties.
Mecanismo De Acción
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- involves binding to the benzodiazepine receptor site on the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the affinity of GABA for its receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This ultimately leads to the anxiolytic, sedative, and hypnotic effects of the compound.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- include a decrease in neuronal activity, which leads to the anxiolytic, sedative, and hypnotic effects of the compound. It has also been shown to have anticonvulsant and muscle relaxant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- in lab experiments include its well-defined mechanism of action, its potency, and its ability to produce consistent results. However, its limitations include its potential for abuse and addiction, as well as its side effects.
Direcciones Futuras
For the study of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- include the development of more selective compounds that target specific subtypes of the GABA receptor, as well as the investigation of its potential for the treatment of other neurological disorders such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- is a compound that has shown promising therapeutic potential for the treatment of anxiety disorders, insomnia, and other sleep-related disorders. Its well-defined mechanism of action and potency make it a valuable tool for laboratory experiments. However, its potential for abuse and addiction, as well as its side effects, must be taken into consideration when evaluating its clinical applications. Further research is needed to fully understand the potential of this compound for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate and hydrazine hydrate. The resulting product is then treated with methyl iodide and piperazine to obtain the final product. This synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
The 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to possess anxiolytic, sedative, and hypnotic properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and other sleep-related disorders.
Propiedades
Número CAS |
153901-56-5 |
|---|---|
Nombre del producto |
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- |
Fórmula molecular |
C22H23ClN6 |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
8-chloro-1-methyl-5-(4-methylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C22H23ClN6/c1-16-24-25-21-15-22(27-12-10-26(2)11-13-27)29(18-6-4-3-5-7-18)20-14-17(23)8-9-19(20)28(16)21/h3-9,14-15H,10-13H2,1-2H3 |
Clave InChI |
IVTYOJOLKCTFCX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)N4CCN(CC4)C)C5=CC=CC=C5 |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)N4CCN(CC4)C)C5=CC=CC=C5 |
Otros números CAS |
153901-56-5 |
Sinónimos |
5-(4-methylpiperazinyl)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine RL 218 RL-218 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




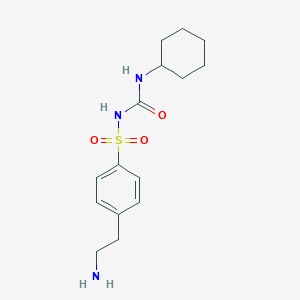



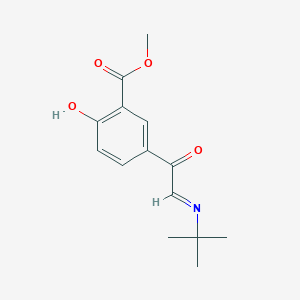

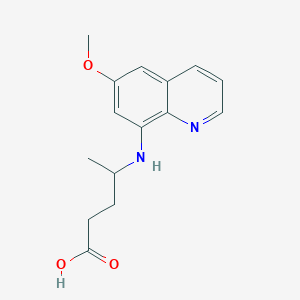
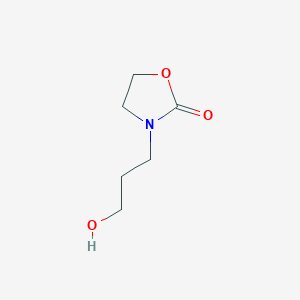
![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)
